N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group. Finally, the resulting compound is acetylated using acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Lacks the thiazole ring but has similar antimicrobial properties.
2-(4-chlorophenyl)-1,3-thiazole: Lacks the acetamide group but has similar antifungal activities.
4-(4-chlorophenyl)-1,3-thiazol-2-amine: Contains an amine group instead of an acetamide group and exhibits similar anticancer properties.
Uniqueness
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is unique due to the presence of both the thiazole ring and the acetamide group, which contribute to its diverse biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C13H13ClN2OS |
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Molecular Weight |
280.77 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H13ClN2OS/c1-9(17)15-7-6-13-16-12(8-18-13)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
InChI Key |
LYNGERDTHQRYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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